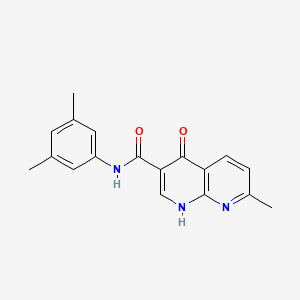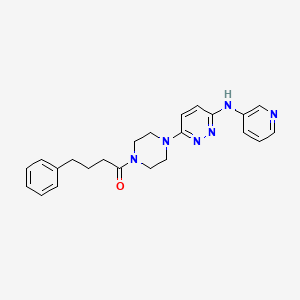
4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups including a phenyl group, a pyridazinyl group, a pyridinyl group, and a piperazinyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups would likely result in a complex three-dimensional structure. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Activities
Research has explored the synthesis and biological action of derivatives related to the chemical structure of interest, highlighting their potential antibacterial activities. For instance, the synthesis of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione demonstrated antibacterial activities, suggesting the compound's relevance in developing antimicrobial agents (Pitucha et al., 2005).
Herbicidal Effects
Another research domain involves the compound's modes of action as a pyridazinone herbicide, affecting photosynthesis and the Hill reaction in plants. This mechanism underpins its phytotoxicity and potential as a herbicide, with comparisons made to atrazine in terms of efficacy (Hilton et al., 1969).
Antineoplastic Properties
The compound has been studied for its role as a novel antineoplastic tyrosine kinase inhibitor, particularly in the context of chronic myelogenous leukemia (CML). Research into flumatinib, a related compound, elucidates its metabolic pathways in humans, offering insights into its pharmacokinetics and therapeutic potential (Gong et al., 2010).
Antioxidant, Antitumor, and Antimicrobial Properties
Studies on pyrazolopyridines, including synthesis and microwave-assisted reactions, reveal the compound's significant antioxidant, antitumor, and antimicrobial activities. These findings support the compound's multifaceted applications in medicinal chemistry and drug development (El‐Borai et al., 2013).
Anticancer Activities
Research focusing on novel Mannich bases derived from related compounds has indicated moderate cytotoxic activity against prostate cancer cell lines, showcasing the compound's potential in cancer therapy (Demirci & Demirbas, 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a decrease in cell proliferation, potentially leading to a reduction in the growth of cancer cells . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(10-4-8-19-6-2-1-3-7-19)29-16-14-28(15-17-29)22-12-11-21(26-27-22)25-20-9-5-13-24-18-20/h1-3,5-7,9,11-13,18H,4,8,10,14-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXUDANLVCUTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
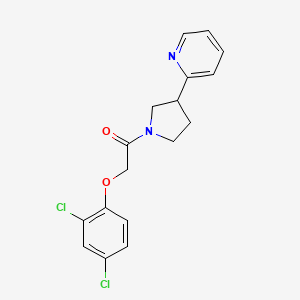
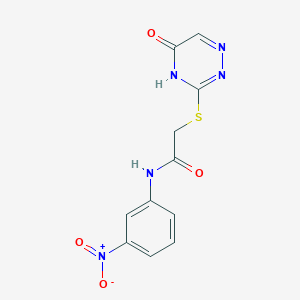
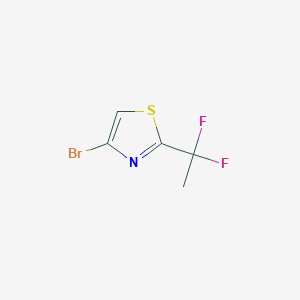
![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(dimethylamino)pyridin-4-yl]methyl}propanamide](/img/structure/B2961161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)


![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B2961169.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2961172.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2961173.png)
